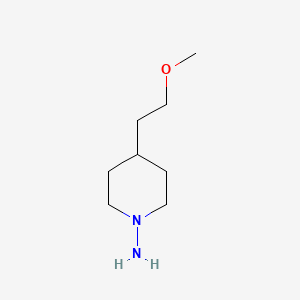
3-(4-Ethoxyindolin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(4-Ethoxyindolin-1-yl)propan-1-amine (also known as 4-Ethoxyindoline) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study biochemical and physiological effects, as well as in various laboratory experiments. This article will provide an overview of 4-Ethoxyindoline, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Chitosan for Contaminant Removal
Chitosan's Unique Properties in Biopolymer Applications : Chitosan, due to its primary amino groups, has been used in the chelation of metal ions and the treatment of various suspensions and solutions. Its coagulation and flocculation properties are utilized to treat particulate and dissolved organic materials. This study emphasizes the role of chitosan's reactive amine groups in environmental and potentially biomedical applications, which may parallel the functional utility of "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in scientific research (Guibal et al., 2006).
Biogenic Amine Detection
Detection of Biogenic Amine-Producing Bacteria : The capacity of microorganisms to decarboxylate amino acids, leading to biogenic amine production, underscores the importance of monitoring and controlling these compounds in food products. Molecular methods for detecting these bacteria are critical for food safety and quality, relevant to understanding how compounds like "3-(4-Ethoxyindolin-1-yl)propan-1-amine" might be studied or utilized in similar contexts (Landete et al., 2007).
Advanced Oxidation Processes for Compound Degradation
Degradation of Nitrogen-Containing Compounds : Advanced Oxidation Processes (AOPs) effectively mineralize nitrogen-containing compounds, improving overall treatment schemes for persistent organic pollutants. This research area's focus on degradation mechanisms and efficiency could be relevant to studying "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in environmental or pharmacological contexts (Bhat & Gogate, 2021).
Adhesive Biomedical Applications
Chitosan-Catechol as an Adhesive Polymer : Inspired by mussel adhesive proteins, chitosan-catechol is developed for biomedical applications, including wound healing and tissue sealants. Its enhanced solubility and bioadhesion, attributed to catecholamine functionalities, suggest potential parallels in researching and applying "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in biomaterial science (Ryu et al., 2015).
Propriétés
IUPAC Name |
3-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-6-3-5-12-11(13)7-10-15(12)9-4-8-14/h3,5-6H,2,4,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBAJOJEQQOVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine](/img/structure/B1477057.png)
![pyrrolidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1477059.png)
![Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477061.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1477062.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1477063.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477064.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chlorobutan-1-one](/img/structure/B1477065.png)
![6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1477067.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477069.png)
![3-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477070.png)